CDK9 inhibitor HH1
Overview
Description
Cyclin-dependent kinase 9 (CDK9) inhibitor HH1 is a potent and selective inhibitor of CDK9, a protein kinase involved in regulating transcription and cell cycle progression. CDK9 plays a crucial role in the transcriptional elongation of genes, making it a valuable target for cancer therapy. Inhibition of CDK9 can lead to the reactivation of epigenetically silenced genes, making CDK9 inhibitors like HH1 promising candidates for cancer treatment .
Preparation Methods
The synthesis of CDK9 inhibitor HH1 involves several steps, including the preparation of key intermediates and the final coupling reactionThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve optimal yields .
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors or batch processes. These methods are designed to ensure high purity and consistency of the final product while minimizing waste and production costs .
Chemical Reactions Analysis
CDK9 inhibitor HH1 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used in oxidation reactions include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reagents used in reduction reactions include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of hydroxylated derivatives, while reduction may yield deoxygenated products .
Scientific Research Applications
CDK9 inhibitor HH1 has a wide range of scientific research applications, including:
Mechanism of Action
CDK9 inhibitor HH1 exerts its effects by binding to the active site of CDK9, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of RNA polymerase II, leading to the suppression of transcriptional elongation and the reactivation of epigenetically silenced genes . The molecular targets and pathways involved in the mechanism of action of HH1 include the downregulation of anti-apoptotic proteins such as MCL-1 and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
CDK9 inhibitor HH1 can be compared with other similar compounds, such as:
Flavopiridol: An early CDK inhibitor that targets multiple CDKs, including CDK9.
Roscovitine: Another CDK inhibitor that targets CDK9 and other CDKs.
Dinaciclib: A more selective CDK inhibitor that targets CDK9 and has shown promising results in preclinical and clinical studies.
This compound is unique in its high selectivity and potency against CDK9, making it a valuable tool for studying CDK9-related pathways and a promising candidate for cancer therapy .
Properties
IUPAC Name |
[4-amino-2-(propan-2-ylamino)-1,3-thiazol-5-yl]-phenylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c1-8(2)15-13-16-12(14)11(18-13)10(17)9-6-4-3-5-7-9/h3-8H,14H2,1-2H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHJIFFVMTRXENN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC(=C(S1)C(=O)C2=CC=CC=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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